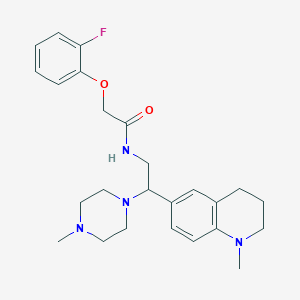
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as ETTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETTA is a thiazole-based compound that has been synthesized and studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is not fully understood. However, it has been suggested that N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of pro-inflammatory cytokines and nitric oxide, respectively. By inhibiting the activity of these enzymes, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide may reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide inhibits the growth of cancer cells, reduces inflammation, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide reduces tumor growth and improves survival rates in animal models of cancer. Additionally, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have antibacterial activity against certain bacterial strains.
実験室実験の利点と制限
One of the main advantages of using N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments is its potential as a therapeutic agent. N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have anti-cancer, anti-inflammatory, and antibacterial properties, which make it a promising candidate for further research. Additionally, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
One of the limitations of using N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments is its limited solubility in aqueous solutions. N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a hydrophobic compound, which makes it difficult to dissolve in water. This can make it challenging to work with in certain experiments, particularly those that require aqueous solutions.
将来の方向性
There are several future directions for research on N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. One area of interest is the development of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and treatment regimen for N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, as well as its potential side effects.
Another area of interest is the development of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide as an anti-inflammatory agent. N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for further research in this area.
Finally, there is potential for N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide to be developed as an antibacterial agent. Further studies are needed to determine the spectrum of activity of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide against different bacterial strains, as well as its potential toxicity and side effects.
Conclusion:
In conclusion, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have anti-cancer, anti-inflammatory, and antibacterial properties, which make it a promising candidate for further research. While there are limitations to using N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments, its potential therapeutic benefits make it a compound worth studying further.
合成法
The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide involves the reaction of 4-(4-ethoxyphenyl)thiazol-2-amine with 4-fluorobenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, typically dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide.
科学的研究の応用
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of certain bacterial strains.
特性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-2-26-15-7-3-13(4-8-15)17-11-27-19(21-17)22-18(23)12-28(24,25)16-9-5-14(20)6-10-16/h3-11H,2,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQISSIIIKUNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2534831.png)

![([(4-Nitrophenyl)sulfonyl]amino)acetic acid](/img/structure/B2534835.png)
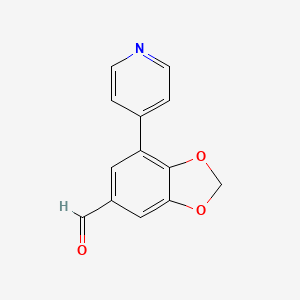
![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide](/img/structure/B2534842.png)
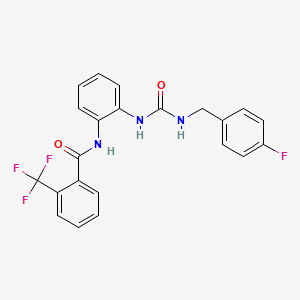
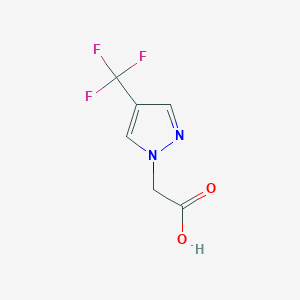
![Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide](/img/structure/B2534848.png)
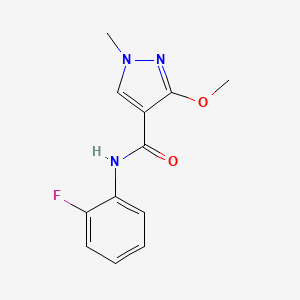
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2534850.png)
